Lipophilicity (LogP) Differentiation: Methylthio vs. Chloro, Fluoro, and Methoxy Analogs
6-(Methylthio)nicotinic acid exhibits a predicted partition coefficient (XLogP3) of 1.2, which positions it as moderately more lipophilic than its 6-chloro (predicted LogP ~0.8) and 6-fluoro (predicted LogP ~0.2) counterparts, but less lipophilic than 6-methoxy (predicted LogP ~0.5) and significantly less than 6-hexyloxy analogs [1][2]. This intermediate lipophilicity is crucial for balancing membrane permeability with aqueous solubility in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 6-Chloronicotinic acid (predicted ~0.8); 6-Fluoronicotinic acid (predicted ~0.2); 6-Methoxynicotinic acid (predicted ~0.5); 6-(Hexyloxy)nicotinic acid (predicted >2.5) |
| Quantified Difference | +0.4 to +1.0 vs. halo analogs; -1.3 vs. 6-hexyloxy analog |
| Conditions | Predicted values using XLogP3 algorithm [1] |
Why This Matters
LogP directly influences passive membrane diffusion and solubility; a LogP of 1.2 falls within the optimal range (1–3) for oral bioavailability per Lipinski's Rule of Five, whereas lower LogP analogs may suffer from poor membrane penetration and higher LogP analogs from poor aqueous solubility [3].
- [1] Kuujia. Cas no 74470-25-0 (6-(Methylthio)nicotinic acid). XLogP3: 1.2. Accessed 2026. View Source
- [2] PubChem. Predicted LogP values for 6-chloronicotinic acid, 6-fluoronicotinic acid, and 6-methoxynicotinic acid. Accessed 2026. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
